molecular formula C9H7Cl2NO B1231816 5-Chloroquinolin-8-ol hydrochloride CAS No. 25395-13-5

5-Chloroquinolin-8-ol hydrochloride

Cat. No.: B1231816
CAS No.: 25395-13-5
M. Wt: 216.06 g/mol
InChI Key: QKWIORGVGGOEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroquinolin-8-ol hydrochloride, also known as 5-Chloroquinolin-8-ol hydrochloride, is a useful research compound. Its molecular formula is C9H7Cl2NO and its molecular weight is 216.06 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloroquinolin-8-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloroquinolin-8-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloroquinolin-8-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

25395-13-5

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

5-chloroquinolin-8-ol;hydrochloride

InChI

InChI=1S/C9H6ClNO.ClH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H

InChI Key

QKWIORGVGGOEFG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)O)Cl.Cl

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)Cl.Cl

Other CAS No.

25395-13-5

Pictograms

Corrosive; Irritant

Related CAS

130-16-5 (Parent)

Synonyms

5-chloro-8-hydroxyquinoline
5-chloro-8-hydroxyquinoline hydrochloride

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Cloxyquin has demonstrated significant antimicrobial properties against a variety of pathogens. Research indicates that it possesses activity against bacteria, fungi, and protozoa, making it a candidate for treating infections caused by these organisms. Specifically, cloxyquin has been shown to have antituberculosis activity against multidrug-resistant strains of Mycobacterium tuberculosis .

Table 1: Antimicrobial Efficacy of Cloxyquin

Pathogen TypeActivityReference
BacteriaEffective against M. tuberculosis
FungiAntifungal properties
ProtozoaAntiamebic activities

Cancer Research

Recent studies have explored the potential of cloxyquin in overcoming multidrug resistance (MDR) in cancer treatments. A library of compounds derived from 8-hydroxyquinoline was designed, revealing that substituents like chlorine at specific positions enhanced the anticancer activity against MDR cells. The structural modifications of cloxyquin derivatives were found to increase selectivity and efficacy in targeting resistant cancer cells .

Case Study: Structure-Activity Relationship
A study on Mannich bases derived from cloxyquin indicated that halogen substitutions significantly influenced the cytotoxicity and selectivity against MDR cancer cells. The findings suggest that cloxyquin derivatives with specific modifications could serve as effective anticancer agents .

Agricultural Applications

Cloxyquin is utilized as a component in herbicides. It plays a role in the synthesis of cloquintocet-mexyl, an active ingredient in herbicides used to control weed growth in various crops . Additionally, it has been identified as an animal feed additive and a disinfectant, showcasing its versatility beyond medicinal uses.

Table 2: Agricultural Uses of Cloxyquin

Application TypeDescriptionReference
HerbicideComponent in cloquintocet-mexyl
Animal Feed AdditiveEnhances nutritional value
DisinfectantUsed for sterilization purposes

Material Science Applications

Cloxyquin is also being investigated for its catalytic properties. Research has shown that bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), derived from cloxyquin, acts as a catalyst for the formation of oligomers under specific conditions . This application highlights the compound's potential utility in polymer chemistry and materials development.

Preparation Methods

Reaction Mechanism and Raw Materials

The Skraup cyclization, traditionally employed for quinoline synthesis, faces challenges such as tar formation and exothermicity when using sulfuric acid and glycerin. The patent CN108191753A addresses these issues by substituting sulfuric acid with hydrochloric acid (15–35% concentration) and introducing methacrylaldehyde as a cyclization agent. This modification eliminates the need for glycerin, thereby preventing the in situ generation of methacrylaldehyde and subsequent tar formation.

The reaction proceeds via:

  • Condensation : 4-Chloro-2-aminophenol and 4-chloro-2-nitrophenol (molar ratio 2:0.95–1.05) react in hydrochloric acid at 90°C to form an intermediate imine.

  • Cyclization : Methacrylaldehyde (molar ratio 2:3–3.4 relative to 4-chloro-2-aminophenol) is added dropwise with glacial acetic acid, facilitating quinoline ring closure.

  • Crystallization : Cooling the reaction mixture precipitates 5-chloro-8-hydroxyquinoline hydrochloride, which is purified via activated carbon decolorization and pH-adjusted recrystallization.

Process Optimization and Scalability

The patent exemplifies a 1,000-liter reactor process (Table 1):

ParameterExample 3Example 4Example 5
Hydrochloric Acid (%)253030
Methacrylaldehyde (kg)454545
Glacial Acetic Acid (kg)22.511.222.5
Yield (%)95102105
Purity (HPLC, %)989797

Key Observations :

  • Higher hydrochloric acid concentrations (30%) improve yield by enhancing protonation of the intermediate.

  • Excess methacrylaldehyde (3.4:2 molar ratio) drives cyclization to completion but requires controlled dropwise addition to manage exotherms.

  • Glacial acetic acid acts as a proton shuttle, reducing side reactions like sulfonation.

Perkin Condensation Route for Derivative Synthesis

Yield and Limitations

  • Intermediate Yields : 32–57% for 4a–4d after column chromatography.

  • Challenges : Extended reflux times (48 hours) and sensitivity to substituents on benzaldehyde limit scalability.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

MetricSkraup CyclizationPerkin Condensation
Yield95–105%32–57% (intermediate)
Purity97–98%Not specified
Reaction Time6–7 hours48–72 hours
Scalability1,000-L reactorLaboratory scale

The Skraup method’s use of inexpensive hydrochloric acid and streamlined workup makes it industrially superior, whereas the Perkin route is reserved for specialized derivatives.

Byproduct Management

  • Tar Suppression : The Skraup process reduces tar yield to <2% by avoiding methacrylaldehyde generation.

  • Sulfonation Avoidance : Hydrochloric acid minimizes sulfonation side reactions common in traditional Skraup syntheses.

Purification and Characterization

Crystallization Techniques

  • Acid-Base Recrystallization : The hydrochloride salt is precipitated by adjusting the filtrate to pH 3 with NaOH, followed by neutralization to pH 7 for the free base.

  • Decolorization : Activated carbon (10% w/w) removes colored impurities, enhancing HPLC purity to >97%.

Analytical Validation

  • HPLC : Purity assessed using C18 columns with UV detection at 254 nm.

  • 1^1H-NMR : Characteristic peaks include δ 8.44 ppm (quinoline H-2) and δ 7.72 ppm (styryl -CH=CH-).

Industrial Applications and Derivatives

Pharmaceutical Intermediates

5-Chloroquinolin-8-ol hydrochloride serves as a precursor to HIV integrase inhibitors (e.g., styrylquinoline sulfonamides).

Scale-Up Considerations

  • Cost Analysis : Hydrochloric acid recycling reduces waste disposal costs by 40% compared to sulfuric acid processes.

  • Safety : Controlled addition of methacrylaldehyde mitigates explosion risks associated with exothermic reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-Chloroquinolin-8-ol hydrochloride, and what yields are typically achieved?

  • Methodological Answer : A common synthesis involves reacting the precursor (e.g., 8-hydroxyquinoline derivative) with hydrochloric acid under controlled conditions. For example, a yield of 49% was reported using 1N HCl in water at 111°C for 24 hours . Key steps include:

  • Reagent : Hydrochloric acid (1N).
  • Temperature : 111°C.
  • Reaction Time : 24 hours.
  • Purification : Crystallization from aqueous solution.
    Researchers should optimize stoichiometry and monitor reaction progress via TLC or HPLC.

Q. What safety precautions are essential when handling 5-Chloroquinolin-8-ol hydrochloride in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH/EN 166-compliant eye protection .
  • Ventilation : Work in a fume hood to prevent inhalation of dust or aerosols .
  • Storage : Store in a dry, cool environment (2–8°C) away from oxidizers .
  • Spill Management : Collect spills using non-sparking tools and dispose of in sealed containers .

Q. How is the crystal structure of 5-Chloroquinolin-8-ol hydrochloride determined, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. The SHELX program suite (e.g., SHELXL, SHELXS) is widely used for refinement and structure solution due to its robustness with small-molecule crystallography . Key steps include:

  • Data Collection : High-resolution diffraction data.
  • Refinement : Use SHELXL for least-squares refinement, incorporating hydrogen atom positions and thermal displacement parameters .
  • Validation : Check for R-factor convergence and electron density residuals .

Advanced Research Questions

Q. How can synthetic yields of 5-Chloroquinolin-8-ol hydrochloride be improved, and what mechanistic insights guide optimization?

  • Methodological Answer :

  • Catalysis : Explore acid catalysts (e.g., Lewis acids) to enhance chlorination efficiency.
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Reaction Monitoring : Use in-situ techniques like FTIR or NMR to track intermediate formation.
  • Byproduct Analysis : Identify side products (e.g., dichloro derivatives) via LC-MS and adjust reaction stoichiometry to suppress their formation .

Q. What computational methods are used to analyze the electronic and structural properties of 5-Chloroquinolin-8-ol derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond critical points (BCPs) and electron density distributions to predict reactivity. For example, studies on (5-chloro-quinolin-8-yloxy) acetic acid revealed distinct BCPs for C-Cl and O-H bonds, influencing hydrogen-bonding interactions .
  • Molecular Dynamics (MD) : Simulate solvation effects and stability under varying pH conditions.
  • Software : Gaussian or ORCA for DFT; GROMACS for MD .

Q. How should researchers address discrepancies in toxicity data across safety data sheets (SDS)?

  • Methodological Answer :

  • Data Cross-Validation : Compare SDS entries for consistency (e.g., acute oral toxicity classifications in , and 18).
  • Experimental Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) or zebrafish embryo toxicity models.
  • Literature Review : Prioritize peer-reviewed studies over SDS for hazard classification. For example, classifies the compound as a skin irritant (Category 2), while lists additional sensitization risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.